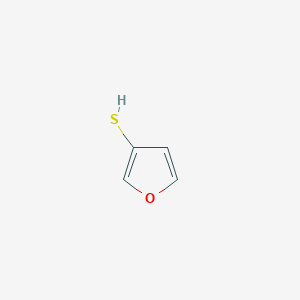

3-Furanthiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4OS |

|---|---|

Molecular Weight |

100.14 g/mol |

IUPAC Name |

furan-3-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H |

InChI Key |

MWFFRFMPYAKXEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 3 Furanthiol

Classical and Modern Synthetic Routes to 3-Furanthiol and its Analogues

The formation of this compound, a potent aroma compound, is primarily achieved through complex chemical reactions occurring during the thermal processing of food. These pathways include the Maillard reaction, degradation of thiamine (B1217682), and various condensation and cyclization reactions.

Maillard Reaction Pathways and Related Thermal Processing Mechanisms

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a principal route for the formation of 2-methyl-3-furanthiol (B142662). mdpi.comresearchgate.net This reaction is a cascade of complex events that generate a wide array of volatile and non-volatile products. mdpi.com The initial step involves the condensation of a reducing sugar's carbonyl group with an amino acid's amino group, leading to the formation of a Schiff base and subsequently an Amadori rearrangement product. mdpi.com

Key precursors in the Maillard reaction leading to 2-methyl-3-furanthiol are pentoses, such as ribose, and the sulfur-containing amino acid cysteine. scialert.netdss.go.thanimbiosci.org Studies have shown that pentoses are more effective precursors than hexoses in generating this compound. dss.go.thacs.org The reaction between ribose and cysteine is considered a major pathway for its formation. scialert.net

The pH of the reaction medium significantly influences the generation of 2-methyl-3-furanthiol. Lower pH levels tend to favor its formation in cysteine-ribose model systems. scialert.net The reaction involves the formation of intermediates like 3-deoxypentosone from the degradation of sugars. dss.go.th

Thiamine Degradation Mechanisms Leading to Furanthiol Formation

The thermal degradation of thiamine (Vitamin B1) is another significant pathway for the formation of 2-methyl-3-furanthiol and other sulfur-containing flavor compounds. mdpi.comresearchgate.netnih.gov Thiamine is highly susceptible to heat, and its degradation can lead to the formation of a variety of volatile compounds. nih.gov

The degradation of thiamine can produce key intermediates that subsequently form 2-methyl-3-furanthiol. One such intermediate is 5-hydroxy-3-mercapto-2-pentanone, which undergoes cyclization and dehydration to yield the target furanthiol. mdpi.comnih.gov This pathway is particularly relevant in cooked meats where thiamine is naturally present. mdpi.com While thiamine degradation is a known source, its relative importance compared to the Maillard reaction in meat flavor development is still a subject of ongoing research. cambridge.org

Condensation and Cyclization Reactions of Oxygenated and Sulfur-Containing Intermediates

The formation of this compound often involves the condensation and subsequent cyclization of smaller, highly reactive intermediate molecules containing oxygen and sulfur. These intermediates are typically generated from the degradation of larger precursor molecules like sugars and amino acids during thermal processing.

A key proposed mechanism involves the aldol (B89426) condensation of hydroxyacetaldehyde and mercapto-2-propanone. researchgate.netntou.edu.tw This reaction forms 4,5-dihydroxy-3-mercapto-2-pentanone, which then undergoes cyclization and dehydration to produce 2-methyl-3-furanthiol. researchgate.netntou.edu.tw These intermediates, hydroxyacetaldehyde and mercapto-2-propanone, are known to be formed in heated L-cysteine/glucose systems. ntou.edu.tw

Furthermore, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), a pentose (B10789219) degradation product, with hydrogen sulfide (B99878) or cysteine can also lead to the formation of 2-methyl-3-furanthiol. nih.govscispace.com

Synthesis of this compound Derivatives and Chemically Related Analogues

The synthesis of derivatives of this compound and its analogues is an active area of chemical research, driven by the need for reference compounds and the exploration of new flavor profiles.

One common derivative is 2-methyl-3-methylthiofuran, which can be prepared from 2-methyl-3-furanthiol. A patented method describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.com Another approach involves the reaction of 2-methyl-3-furanthiol with sodium methylate to form the sodium salt, which is then reacted with methyl iodide. google.com

The synthesis of functionalized furan (B31954) derivatives can also be achieved through one-pot multicomponent reactions. For instance, a method for synthesizing highly functionalized furans involves the reaction of arylglyoxals, acetylacetone, and 2,6-dimethylphenol (B121312) in the presence of a base like triethylamine (B128534). nih.govtubitak.gov.tr

Enzymatic methods have also been explored for the synthesis of furanthiols. For example, lipase (B570770) from Candida rugosa has been used to catalyze the hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) and S-2-furfuryl thioacetate to produce 2-methyl-3-furanthiol and 2-furfurylthiol, respectively. researchgate.net

Mechanistic Investigations of Precursor-Dependent this compound Formation

Understanding the mechanisms of this compound formation from different precursors is crucial for controlling and optimizing its generation in food systems.

Maillard Reaction: In the Maillard reaction between pentoses and cysteine, the formation of 2-methyl-3-furanthiol is highly dependent on the type of sugar. dss.go.th Ribose and xylose have been identified as the most effective pentose precursors. dss.go.th The reaction proceeds through the formation of key intermediates like 3-deoxypentosone. dss.go.th The pH also plays a critical role, with lower pH values generally favoring the formation of 2-methyl-3-furanthiol. scialert.net

Thiamine Degradation: The thermal degradation of thiamine leads to the formation of 2-methyl-3-furanthiol via the intermediate 5-hydroxy-3-mercapto-2-pentanone. mdpi.comnih.gov The presence of other compounds, such as those derived from cysteine, can influence the reaction pathways and the final products formed. researchgate.net

Intermediate Reactions: The reaction between hydroxyacetaldehyde and mercapto-2-propanone has been shown to be a highly efficient pathway for the formation of 2-methyl-3-furanthiol, particularly in the absence of water and at elevated temperatures. dss.go.thacs.org

The table below summarizes the key precursors and their roles in the formation of 2-methyl-3-furanthiol.

| Precursor System | Key Intermediates | Influencing Factors | Reference |

| Ribose + Cysteine | 3-Deoxypentosone | pH, Temperature | scialert.netdss.go.th |

| Thiamine | 5-Hydroxy-3-mercapto-2-pentanone | Temperature | mdpi.comnih.gov |

| Hydroxyacetaldehyde + Mercapto-2-propanone | 4,5-Dihydroxy-3-mercapto-2-pentanone | Water content, Temperature, pH | researchgate.netdss.go.thacs.org |

| Norfuraneol + Hydrogen Sulfide/Cysteine | Not specified | pH | nih.govscispace.com |

Optimization of Synthetic Conditions for Enhanced this compound Yields

Optimizing the conditions for the synthesis of this compound is essential for both industrial applications and research purposes.

In laboratory-scale synthesis, the choice of solvent, base, and temperature can significantly impact the yield of furan derivatives. For a one-pot synthesis of a furan derivative, refluxing in acetone (B3395972) with triethylamine as a base was found to be the optimal condition, resulting in a high yield. nih.govtubitak.gov.tr

In the context of food processing, several factors can be manipulated to enhance the formation of 2-methyl-3-furanthiol.

Temperature: Higher temperatures generally increase the rate of the Maillard reaction and thiamine degradation, leading to higher yields of furanthiols. frontiersin.org However, excessively high temperatures can also lead to the degradation of the desired product.

pH: The pH of the system has a profound effect on the reaction pathways. For the Maillard reaction involving cysteine and ribose, lower pH values (around 4.0-5.0) have been shown to favor the formation of 2-methyl-3-furanthiol. scialert.netfrontiersin.org

Precursor Concentration: The relative concentrations of precursors, such as sugars and amino acids, are critical. The type of sugar is also a major determinant, with pentoses being more efficient than hexoses. dss.go.thacs.org

Water Activity: The amount of available water can influence reaction rates and pathways. Some studies indicate that lower water content can favor certain formation routes. dss.go.th

Additives: The addition of certain compounds can influence the yield. For example, the presence of hydrogen sulfide can enhance the formation of 2-methyl-3-furanthiol from thiamine. researchgate.net

The following table presents a summary of conditions that have been shown to affect the yield of 2-methyl-3-furanthiol in model systems.

| Parameter | Condition for Enhanced Yield | Reference |

| Temperature | Higher temperatures (e.g., 180°C) | dss.go.thacs.orgfrontiersin.org |

| pH | Lower pH (e.g., 4.0-5.0) for cysteine/ribose systems | scialert.netfrontiersin.org |

| Precursors | Pentoses (ribose, xylose) over hexoses | dss.go.thacs.org |

| Water Content | Anhydrous conditions for hydroxyacetaldehyde/mercapto-2-propanone reaction | dss.go.thacs.org |

Chemical Reactivity, Degradation Pathways, and Mechanistic Studies of 3 Furanthiol

Thiol Group Reactivity: Nucleophilic and Electrophilic Pathways

The thiol (-SH) group is the primary center of reactivity in 3-furanthiol. Sulfur's ability to accommodate a negative charge makes the corresponding thiolate (RS⁻) a potent nucleophile. libretexts.org

Nucleophilic Pathways As strong nucleophiles, this compound and its derivatives readily react with a wide range of electrophiles. researchgate.netresearchgate.net This is a dominant pathway for its interaction and degradation in complex matrices like food systems. researchgate.net

Key nucleophilic reactions include:

Reaction with Carbonyl Compounds: The thiol group can attack electrophilic carbonyl carbons, a reaction that can lead to the formation of thioacetals or other adducts. researchgate.net

Reaction with Quinones: Quinones, formed from the oxidation of polyphenols, are highly electrophilic and react rapidly with thiols via a 1,4-addition (Michael addition) mechanism. researchgate.net A kinetic study on the reaction between a model quinone (4-methyl-1,2-benzoquinone) and various thiols, including 2-furanmethanethiol, demonstrated this reactivity. nih.gov

Reaction with Dicationic Intermediates: In food systems, particularly during thermal processing, thiols can react with electrophilic intermediates like pyrazinium dications found in melanoidin structures. researchgate.netresearchgate.net

Thiol-Disulfide Exchange: The thiolate anion can attack a disulfide bond, leading to a new thiol and a new disulfide. This exchange reaction is common in protein chemistry and can influence the binding of furanthiols to proteins. libretexts.orgresearchgate.net

While the thiol group is predominantly nucleophilic, the sulfur atom can be rendered electrophilic upon protonation or oxidation, making it susceptible to attack by other nucleophiles. libretexts.org

Reactivity of the Furan (B31954) Ring System in this compound

Polymerization/Oligomerization: The furan ring can act as a nucleophile in polymerization reactions. Studies on 2-methyl-3-furanthiol (B142662) (MFT) suggest that its degradation is largely due to its ability to undergo oligomerization or polymerization. nih.gov The proposed mechanism involves the protonation of the furan ring, likely at the 2-position, which forms an electrophilic species. This species then reacts with the nucleophilic 5-position of another MFT molecule, initiating polymerization. nih.gov This highlights the dual role of the furan ring, acting as a nucleophile while also being susceptible to electrophilic attack upon protonation.

Ring Opening: Furan rings, in general, are known to undergo metabolic epoxidation, which can lead to the formation of a reactive 2-ene-1,4-dicarbonyl intermediate after ring opening. who.int This reactivity is a point of toxicological concern for many furan-containing compounds, and while specific studies on this compound are limited, this pathway is a potential metabolic fate. who.int

Oxidation, Polymerization, and Radical Reaction Mechanisms Involving this compound

Oxidation, polymerization, and radical reactions are major pathways for the degradation of this compound, significantly impacting its stability.

Oxidation The thiol group is easily oxidized, particularly in the presence of atmospheric oxygen or other oxidizing agents. researchgate.net

Dimerization: The most common oxidation product is the corresponding disulfide, bis(2-methyl-3-furyl) disulfide in the case of MFT. researchgate.netnih.gov This reaction diminishes the compound's characteristic aroma.

Reaction with Reactive Oxygen Species (ROS): this compound reacts readily with ROS such as hydrogen peroxide (H₂O₂). researchgate.net In Fenton-type reaction systems, which model conditions in some foods like coffee where H₂O₂ and iron ions are present, furanthiols can be rapidly degraded. researchgate.netresearchgate.net For example, a similar compound, furfuryl mercaptan, experienced 90% loss within one hour under such conditions. researchgate.net

Polymerization As mentioned in section 3.2, polymerization is a crucial degradation mechanism for MFT. nih.gov This process is distinct from simple oxidative dimerization and is considered a primary reason for its instability, especially under acidic conditions. The reaction is believed to be a radical-mediated process at higher temperatures (e.g., 100°C), forming non-volatile sulfur-containing polymers.

Radical Reactions The hydrogen atom of the thiol group can be abstracted to form a thiyl radical (RS•).

Thiyl Radical Coupling: These highly reactive radicals can couple with each other to form a disulfide. researchgate.net

Antioxidant Activity: The formation of a stable thiyl radical allows furanthiols to act as antioxidants by scavenging other, more damaging radicals, such as oxygen-centered radicals. researchgate.net Mechanistic studies propose that thioacid radicals can undergo diradical coupling to form a diacyl disulfide intermediate, which is a key step in certain synthetic reactions. rsc.org This highlights the central role of radical coupling in thiol chemistry.

Degradation Pathways under Diverse Chemical and Environmental Conditions

The stability of this compound is highly dependent on its chemical and physical environment.

Influence of Chemical Conditions:

pH: The pH of the medium significantly affects degradation. Under acidic conditions, protonation of the furan ring can initiate polymerization, leading to rapid loss. nih.gov The formation of MFT from precursors is also pH-dependent, with a pH of 5.0 favoring its formation in certain model systems. dss.go.th

Temperature: High temperatures accelerate degradation. Thermal degradation of MFT above 100-120°C leads to the formation of disulfides and polymers.

Presence of Other Reactants: In complex systems, this compound reacts with various components. It can bind to food polymers like melanoidins and proteins or react with smaller molecules like quinones. researchgate.netresearchgate.net

Influence of Environmental Conditions:

Oxygen: As a readily oxidizable compound, exposure to air leads to the formation of disulfides, reducing its potency. fishersci.com Storage under an inert atmosphere (e.g., nitrogen) is required to inhibit oxidation.

Light: this compound is noted to be light-sensitive. fishersci.com Photolytic breakdown is a potential degradation pathway, necessitating storage in opaque containers.

Solvent: The stability of MFT varies in different solvents. It is reported to be more stable in nonpolar solvents like n-pentane and dichloromethane (B109758) compared to diethyl ether or water. imreblank.ch

The combination of these factors means that this compound is generally unstable and can be lost through multiple competing degradation pathways. researchgate.netucdavis.edu

Kinetic and Thermodynamic Studies of this compound Transformations and Stability

Kinetic and thermodynamic studies provide quantitative insights into the rates and stability of this compound and related compounds under various conditions.

Kinetic Studies Kinetic data reveal the speed of furanthiol reactions. Studies have quantified reaction rates with electrophiles and the efficiency of its formation from precursors.

Reaction with Quinones: The reaction rates of various thiols with a model electrophile (4-methyl-1,2-benzoquinone) were measured. 2-Furanmethanethiol (a related furanthiol) was found to be highly reactive. The study categorized nucleophiles by reactivity, with volatile thiols being less reactive than antioxidants like glutathione (B108866) but far more reactive than amino acids. nih.gov

Enzymatic Generation: The lipase-catalyzed hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) to generate MFT was studied kinetically. The reaction is rapid, achieving an optimal yield of 88% in just 15 minutes at room temperature and pH 5.8. imreblank.ch

Oxidative Degradation: In a Fenton-type model system (H₂O₂/Fe²⁺), the degradation of thiols is rapid. While specific data for this compound is sparse, 90% of the related furfuryl mercaptan was lost within 1 hour at 37°C. researchgate.net

Table 1: Kinetic Data for Furanthiol Reactions

| Reaction Type | Compound | Reactant/Conditions | Rate/Observation | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | 2-Furanmethanethiol | 4-methyl-1,2-benzoquinone | k = 0.0837 s⁻¹ | nih.gov |

| Enzymatic Hydrolysis | S-3-(2-methylfuryl) thioacetate | Lipase (B570770) from Candida rugosa | 88% yield of MFT in 15 min | imreblank.ch |

| Oxidative Degradation | Furfuryl Mercaptan | Fenton System (H₂O₂/Fe²⁺) | 90% loss in 1 hour | researchgate.net |

Stability and Thermodynamic Aspects Comparative stability studies show that MFT is generally a fragile molecule.

Comparative Stability: In accelerated storage studies of aqueous process flavorings, MFT was found to be less stable than 2-furfurylthiol (FFT), with its content decreasing over time both in the presence and absence of air. nih.gov The higher oxidation rate of MFT compared to FFT is attributed to the easier abstraction of the hydrogen atom from its thiol group. nih.gov

Solvent Effects: MFT stability is significantly influenced by the solvent. It is more stable in nonpolar organic solvents like n-pentane than in more polar ones like diethyl ether or water, where it was completely transformed into its disulfide within 2 hours in one study. imreblank.ch

Thermal Stability: MFT degrades rapidly at temperatures above 120°C.

These findings collectively underscore the high reactivity and thermodynamic instability of this compound, which dictates its fleeting but powerful impact as an aroma compound and its complex interactions within chemical systems.

Advanced Spectroscopic and Analytical Characterization of 3 Furanthiol

High-Resolution Chromatographic Separation Techniques for 3-Furanthiol (e.g., GC-MS, LC-MS/MS)

High-resolution chromatographic techniques are indispensable for the separation and identification of this compound from complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized method for the analysis of this volatile compound. researchgate.net Due to its volatility, this compound is well-suited for GC analysis, where separation is typically achieved on capillary columns with various stationary phases. For instance, both DB-5 and DB-WAX capillary GC columns have been successfully used for the separation of this compound. acs.org The coupling of GC with mass spectrometry provides definitive identification based on the mass spectrum of the eluted compound. acs.org In some cases, GC is combined with olfactometry (GC-O) to correlate the presence of this compound with its characteristic aroma. acs.orgnih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers an alternative and powerful approach. nih.gov Reverse-phase HPLC methods have been developed for the analysis of 2-methyl-3-furanthiol (B142662), a closely related and often co-occurring compound, using mobile phases consisting of acetonitrile (B52724) and water with acid modifiers like phosphoric or formic acid for MS compatibility. sielc.comsielc.com The use of specialized columns, such as those with low silanol (B1196071) activity, can enhance separation efficiency. sielc.com For chiral furan (B31954) derivatives, cyclodextrin-based chiral stationary phases have proven effective in HPLC separations. nih.gov Furthermore, derivatization with reagents like 4,4′-dithiodipyridine (DTDP) can improve the detectability and stability of volatile thiols in LC-MS/MS analysis. researchgate.net

Below is an interactive table summarizing common chromatographic conditions for the analysis of furanthiols.

Interactive Data Table: Chromatographic Conditions for Furanthiol Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| GC-MS | DB-5 Capillary | Helium | Mass Spectrometer | acs.org |

| GC-MS | DB-WAX Capillary | Helium | Mass Spectrometer | acs.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | MS (with Formic Acid) | sielc.comsielc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. jchps.combbhegdecollege.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. bbhegdecollege.com The chemical shifts of the carbon atoms in the furan ring would be influenced by the electronegativity of the adjacent oxygen and sulfur atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of the molecule by showing correlations between protons and carbons. core.ac.uk

Mass Spectrometry (MS and HRMS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. wikipedia.org In GC-MS analysis, electron ionization (EI) is commonly used, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions. nist.gov For 2-methyl-3-furanthiol, the molecular ion is observed at a mass-to-charge ratio (m/z) of 114. acs.orgnih.gov The fragmentation pattern, which includes major ions at m/z 114, 113, and 85, serves as a molecular fingerprint for identification. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. imreblank.ch Tandem mass spectrometry (MS/MS) is employed for even greater specificity, particularly in complex matrices. In MS/MS, a specific precursor ion is selected and fragmented to produce a unique set of product ions, which can be used for highly selective and sensitive quantification. hmdb.ca

The following table displays the key mass spectral data for 2-methyl-3-furanthiol.

Interactive Data Table: Mass Spectrometry Data for 2-Methyl-3-furanthiol

| Ionization Mode | m/z of Molecular Ion | Key Fragment Ions (m/z) | Technique | Reference |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. mt.comrtilab.com In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include the S-H stretching vibration of the thiol group, C-H stretching and bending vibrations of the furan ring, and C-O and C-S stretching vibrations. While a detailed interpretation of the IR spectrum of this compound is not available in the provided results, data for the related 2-methyl-3-furanthiol is accessible in spectral databases. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. libretexts.orgnih.gov The furan ring in this compound constitutes a chromophore that absorbs UV radiation. The presence of the sulfur atom as a substituent on the furan ring can influence the wavelength of maximum absorption (λmax). utoronto.ca Studies on the photodissociation of 2-methyl-3-furanthiol have utilized UV excitation at various wavelengths, indicating its absorption in the UV region. For instance, photoexcitation has been studied at wavelengths ranging from 210 nm to 269 nm. nih.gov

Quantitative Analytical Methodologies for Trace Detection (e.g., Stable Isotope Dilution Assays)

For the accurate quantification of this compound, especially at the trace levels at which it often occurs, stable isotope dilution assays (SIDA) are the gold standard. mdpi.com This technique involves the use of a stable isotope-labeled internal standard of the analyte. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis, correcting for any losses or matrix effects. frontiersin.org

In a typical SIDA workflow for this compound, a known amount of a deuterated or ¹³C-labeled this compound analog would be added to the sample at the beginning of the analytical procedure. The sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. This ratio is used to calculate the exact concentration of the native this compound in the original sample. SIDA has been successfully applied to the quantification of other volatile thiols in complex matrices like food and beverages. researchgate.net

Development of Novel Sensors and Probes for this compound Detection

The development of novel sensors and probes for the rapid and selective detection of thiols is an active area of research. mdpi.com While specific sensors for this compound are not detailed in the provided search results, the general principles of thiol detection can be applied. Many chemosensors for thiols are based on the high reactivity of the sulfhydryl group. mdpi.com These sensors often employ a reaction that leads to a change in a measurable signal, such as fluorescence or color. researchgate.net

For example, fluorescent probes can be designed to be in a "quenched" state, and upon reaction with a thiol, the fluorescence is "turned on." researchgate.net Another approach involves the use of metal-organic frameworks (MOFs) or other nanomaterials functionalized with specific recognition elements for thiols. These platforms can offer high sensitivity and selectivity. The development of such sensors for this compound would have significant applications in fields where real-time monitoring of this compound is important.

Biochemical Transformations and Molecular Interactions of 3 Furanthiol

Enzymatic Biotransformations and Catalysis in Non-Human Biological Systems

The biotransformation of furan-containing compounds, including thiols, is a subject of toxicological and metabolic research. In animal systems, the furan (B31954) ring is susceptible to oxidation, a reaction often catalyzed by cytochrome P450 enzymes. researchgate.net This process can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones. researchgate.net The specific intermediate formed often depends on the substituents on the furan ring. researchgate.net While direct enzymatic catalysis involving 3-Furanthiol in non-human biological systems is not extensively detailed in the provided research, the metabolism of related furan compounds provides a model for its potential biotransformation. These reactive metabolites can subsequently react with cellular nucleophiles. researchgate.net Glutathione (B108866) (GSH) plays a significant role in modulating the effects of these reactive furan metabolites by forming conjugates, although this does not always represent a detoxification pathway. researchgate.net

Microbial Metabolism and Biosynthesis of this compound Analogues

Microorganisms possess diverse metabolic capabilities for synthesizing a wide array of compounds, including analogues of furan structures. While the direct microbial biosynthesis of this compound is not a primary focus of common research, studies on related furan compounds, such as furan fatty acids (FuFAs), provide insight into microbial pathways for furan ring formation. nih.gov

In certain bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris, a biosynthetic pathway for methylated FuFAs has been identified. nih.gov This process involves a series of enzymatic modifications on pre-existing phospholipid fatty acid chains. Key steps include methylation by an S-adenosyl-L-methionine (SAM)-dependent methylase and desaturation. nih.gov A crucial step is the incorporation of a molecular oxygen atom to form the furan ring, catalyzed by an enzyme designated UfaO. nih.gov This demonstrates a microbial mechanism for synthesizing furan structures from acyclic precursors. The study of such pathways is critical for metabolic engineering efforts aimed at producing novel bioactive compounds and understanding microbial lipid metabolism. nih.govresearchgate.net

Key Enzymes in Bacterial Furan Fatty Acid Biosynthesis

| Enzyme | Function | Organism Example |

|---|---|---|

| UfaM | SAM-dependent fatty acyl methylase | Rhodobacter sphaeroides |

| UfaD | Fatty acid desaturase | Rhodobacter sphaeroides |

| UfaO | Catalyzes furan ring formation via oxygen incorporation | Rhodobacter sphaeroides |

| FufM | SAM-dependent methylase (produces dimethyl-FuFA from mono-methyl-FuFA) | Rhodopseudomonas palustris |

Interaction of this compound with Biological Macromolecules and Ligands (e.g., Proteins, Nucleotides)

The interaction of small molecules like this compound with biological macromolecules such as proteins and nucleic acids is governed by various physical forces. These include electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces. thermofisher.com The furan ring of this compound is an aromatic system. Interactions involving aromatic rings are significant in stabilizing the structures of proteins and protein-DNA complexes. nih.gov

Aromatic-aromatic interactions can occur in several geometries, including T-shaped (edge-to-face) and parallel-displaced (offset-stacked). nih.gov These interactions, while individually weak, collectively contribute significantly to the conformational stability of a protein or a protein-ligand complex. nih.gov In the context of protein-nucleic acid interactions, the side chains of aromatic amino acids can intercalate between the base pairs of DNA. researchgate.net Given its structure, this compound could potentially engage in similar aromatic stacking interactions with the aromatic side chains of amino acids (like Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket or with the nucleotide bases in DNA or RNA. nih.gov

Furthermore, the reactive metabolites generated from furan ring oxidation can covalently bind to cellular nucleophiles, including proteins and DNA, which can trigger toxic effects. researchgate.net

Chemical Mechanisms of this compound Formation in Natural Biogenic Processes

The formation of this compound and its methylated analogue, 2-methyl-3-furanthiol (B142662), in natural processes is predominantly associated with the thermal treatment of food, particularly through the Maillard reaction. nih.govanimbiosci.orgresearchgate.net This complex series of reactions occurs between amino acids and reducing sugars.

The primary precursors for 2-methyl-3-furanthiol are the sulfur-containing amino acid L-cysteine and a pentose (B10789219) sugar, such as ribose. nih.govanimbiosci.org The reaction involves the degradation of the sugar to form reactive carbonyl intermediates. Hydrogen sulfide (B99878), released from the thermal degradation of cysteine, then reacts with these furanone intermediates. An alternative proposed pathway involves the reaction of cysteine with a 1,4-dideoxyosone derived from ribose, which can explain the formation of 2-methyl-3-furanthiol without requiring 4-hydroxy-5-methyl-3(2H)-furanone as an intermediate. nih.gov

Another significant precursor for furanthiols is thiamine (B1217682) (Vitamin B1). researchgate.netscielo.br The thermal degradation of thiamine yields several key aroma compounds, including 2-methyl-3-furanthiol, bis(2-methyl-3-furyl) disulfide, and 2-methyl-3-(methyldithio)furan. researchgate.netscielo.br Increasing the concentration of thiamine in meat products has been shown to correlate with an increased formation of these potent, meaty aroma compounds. scielo.br

Key Precursors in the Formation of 2-Methyl-3-furanthiol

| Precursor Class | Specific Precursor | Reaction/Process |

|---|---|---|

| Amino Acid | L-cysteine | Maillard Reaction |

| Reducing Sugar | Ribose | Maillard Reaction |

| Vitamin | Thiamine (Vitamin B1) | Thermal Degradation |

Role of this compound in Volatile Compound Profiles and Precursor Chemistry at a Molecular Level

This compound and its derivatives are exceptionally potent aroma compounds that play a crucial role in the flavor profiles of a wide variety of cooked foods. 2-Methyl-3-furanthiol is considered one of the most vital chemical compounds responsible for the characteristic "meaty" flavor of cooked beef and chicken broth. animbiosci.orgresearchgate.netmdpi.com Its aroma is so powerful that it can be detected by the human nose at extremely low concentrations.

The precursor chemistry dictates the final concentration of these impactful volatiles. In meat, the availability of precursors like cysteine, ribose (derived from ribonucleotides), and thiamine is critical for the development of the desired meaty flavor during cooking. animbiosci.orgresearchgate.netscielo.br For instance, the formation of 2-methyl-3-furanthiol in chicken broth arises from the interaction between ribose and sulfur-containing compounds like cysteine or glutathione. animbiosci.org

Environmental Chemistry and Fate of 3 Furanthiol

Environmental Occurrence and Distribution in Natural Matrices

Direct measurements of 3-furanthiol in environmental matrices such as air, water, and soil are scarce in scientific literature. Its occurrence is primarily associated with anthropogenic activities, particularly from the food processing industry. Volatile sulfur compounds (VSCs) are known pollutants from facilities like paper mills, wastewater treatment plants, and food processing plants unipd.it. Given that this compound is a key aroma compound formed during the thermal processing of food, it is plausible that it is released into the atmosphere from these sources researchgate.net.

Once released into the environment, the physicochemical properties of this compound, such as its volatility, will govern its distribution. As a volatile organic compound, it is expected to exist predominantly in the vapor phase in the atmosphere nih.gov. Its solubility in water is low, suggesting that in aquatic systems, it would likely volatilize to the atmosphere, with minor partitioning to sediments nih.gov. There is currently a lack of data on the detection and concentration of this compound in specific environmental compartments like surface water, groundwater, or soil.

Table 1: Potential Environmental Sources and Receiving Compartments for this compound

| Potential Source | Primary Release Medium | Potential Receiving Environmental Compartment | Anticipated State |

| Food Manufacturing | Air | Atmosphere, Surface Water (via deposition) | Vapor, Dissolved |

| Coffee Roasting | Air | Atmosphere | Vapor |

| Wastewater Treatment Plants | Water, Air | Surface Water, Atmosphere | Dissolved, Vapor |

| Landfills (from food waste) | Air, Leachate | Atmosphere, Soil, Groundwater | Vapor, Dissolved |

Photodegradation Pathways and Kinetics under Environmental Conditions

The atmospheric fate of this compound is likely dictated by photochemical reactions. Studies on the ultraviolet (UV) photodissociation of 2-methyl-3-furanthiol (B142662) have provided insights into its potential atmospheric degradation pathways. Photoexcitation with UV light in the range of 210-269 nm leads to the fission of the S-H bond, resulting in the formation of a hydrogen atom and a 2-methyl-3-furanylthiyl radical nih.gov. This process is a primary step in its atmospheric degradation.

In the troposphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH) during the day and nitrate radicals (NO3•) at night. While specific kinetic data for the reaction of this compound with these atmospheric oxidants are not available, the photolysis of sulfur dioxide (SO2) and other sulfur compounds is known to be a significant process in atmospheric sulfur chemistry, leading to the formation of sulfate (B86663) aerosols copernicus.orgdicp.ac.cnrsc.orgbibliotekanauki.pl. It is expected that this compound would undergo similar oxidative degradation processes. The furan (B31954) ring itself is also susceptible to attack by atmospheric oxidants, which could lead to ring-opening products.

Table 2: Potential Photodegradation Reactions of this compound in the Atmosphere

| Reactant | Wavelength/Conditions | Primary Products (Hypothesized) | Significance |

| UV Radiation | 210-269 nm | 3-Furanylthiyl radical + H• | Initiation of degradation |

| Hydroxyl Radical (•OH) | Daytime | Sulfur-centered and carbon-centered radicals, leading to oxidation products | Major daytime degradation pathway |

| Nitrate Radical (NO3•) | Nighttime | Oxidized sulfur and nitrogen-containing compounds | Major nighttime degradation pathway |

| Ozone (O3) | 24/7 | Oxidized sulfur compounds | Contribution to overall atmospheric oxidation |

Hydrolysis and Abiotic Degradation Mechanisms in Aqueous and Soil Systems

In aqueous environments, this compound is known to be unstable. Studies on 2-methyl-3-furanthiol in aqueous solutions have shown that it degrades over time, with a significant decrease observed at 50°C acs.orgnih.gov. The degradation is not primarily due to the formation of disulfides through simple oxidation but is thought to involve electrophilic coupling reactions and potential oligomerization or polymerization acs.orgnih.gov. The reactivity of the 5-position on the furan ring appears to be a key factor in its rapid decomposition acs.org. The rate of degradation is also influenced by pH nih.gov.

While specific hydrolysis rates for this compound under environmental conditions have not been determined, the general instability of thioesters and other sulfur esters is known to be dependent on temperature and pH nih.govnih.gov. In soil systems, the fate of this compound would be influenced by its adsorption to soil organic matter and clay particles, as well as abiotic degradation reactions. Thiols can interact with metal ions present in soil and are susceptible to oxidation catalyzed by mineral surfaces. However, specific studies on the abiotic degradation of this compound in soil are lacking.

Microbial Biodegradation Pathways and Bioremediation Potential

The biodegradation of sulfur- and oxygen-containing heterocyclic compounds by microorganisms is a recognized environmental process nih.gov. While specific microorganisms and enzymatic pathways for the degradation of this compound have not been identified, it is plausible that it can be metabolized by certain bacteria and fungi. Microbes are known to degrade a wide range of aromatic compounds, often initiating the process through hydroxylation and ring cleavage researchgate.net.

The microbial degradation of other furanic compounds, such as furfural, involves oxidation and reduction reactions as initial steps researchgate.net. For this compound, microbial metabolism could potentially proceed via oxidation of the thiol group to a sulfonic acid, followed by cleavage of the C-S bond or degradation of the furan ring. The potential for bioremediation of sites contaminated with sulfur-containing organic pollutants is an area of active research, with some microbial processes showing promise for desulfurization researchgate.net. However, the applicability of these processes to this compound remains to be investigated.

Environmental Monitoring and Analytical Strategies for this compound

The detection and quantification of volatile sulfur compounds, including thiols, in environmental matrices typically require sensitive analytical techniques due to their low concentrations and high reactivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of such compounds in water and air samples nih.govnih.govresearchgate.netiwaponline.com.

For the analysis of thiols in environmental samples, a pre-concentration step is often necessary to achieve the required detection limits. Techniques such as solid-phase microextraction (SPME) have been successfully used for the trace determination of volatile sulfur compounds in gas samples nih.gov. Derivatization of the thiol group can also be employed to improve chromatographic separation and detection sensitivity unipd.itdaneshyari.comnih.govresearchgate.netsemanticscholar.org. While these methods are generally applicable to the analysis of thiols, specific protocols optimized and validated for the routine monitoring of this compound in environmental matrices have not been widely reported.

Table 3: Analytical Techniques for the Determination of Volatile Sulfur Compounds in Environmental Samples

| Analytical Technique | Sample Matrix | Key Features | Reported Detection Limits |

| GC-MS | Water, Air, Sediment | High selectivity and sensitivity, structural confirmation | ppb to ppt range nih.govnih.gov |

| SPME-GC-MS | Air, Water | Solvent-free pre-concentration, good for trace analysis | ppt range nih.gov |

| GC with Flame Photometric Detector (FPD) | Water | Selective for sulfur compounds | ng/L range |

| HPLC with Derivatization | Water, Biological Samples | Suitable for less volatile thiols, improved stability | Varies with derivatizing agent and detector |

Applications of 3 Furanthiol in Chemical Synthesis and Advanced Materials

3-Furanthiol as a Key Building Block in Complex Organic Synthesis

This compound serves as a valuable building block in the construction of more complex organic molecules. The nucleophilic nature of the thiol group and the inherent reactivity of the furan (B31954) ring allow for a variety of chemical transformations. These reactions are instrumental in the synthesis of diverse molecular architectures, including those with potential biological activity.

One notable application of furan-thiol chemistry is in multicomponent reactions (MCRs). A bioinspired furan-thiol-amine (FuTine) multicomponent reaction has been developed for the chemoselective modification and cyclization of peptides. weebly.com This reaction utilizes an oxidized furan derivative that reacts with thiol and amine nucleophiles in a one-pot synthesis to form 3-thio-N-substituted pyrroles. While this specific example may not directly use this compound, it highlights the potential of the furanthiol moiety to participate in complex, one-pot transformations to create intricate molecular structures. weebly.com

The reactivity of the thiol group in this compound allows for its participation in various addition reactions. For instance, thiols are known to undergo Michael addition to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This reactivity enables the introduction of the 3-furylthio group into a wide range of organic frameworks, providing a pathway to novel compounds with potentially interesting chemical and biological properties.

Furthermore, the synthesis of bioactive compounds often relies on the strategic incorporation of heterocyclic systems like furan. weebly.comresearchgate.netresearchgate.net The presence of a thiol group on the furan ring in this compound offers a handle for further functionalization, allowing for the construction of libraries of compounds for biological screening. The development of synthetic methodologies to create derivatives of biologically active natural products often involves the introduction of thiol groups to modulate their properties and create new therapeutic agents. nih.gov

Derivatization for Specialty Chemicals and Chemical Intermediates

The chemical reactivity of this compound makes it a precursor for a variety of specialty chemicals and chemical intermediates. The thiol group can be readily derivatized through reactions such as alkylation, acylation, and oxidation, leading to the formation of a diverse range of 3-furyl sulfides, thioesters, and disulfides.

A study on the synthesis of novel 2-methyl-3-furyl sulfide (B99878) flavor derivatives demonstrates the potential for derivatizing the thiol group of furanthiols. In this research, bis(2-methyl-3-furyl)disulfide, derived from 2-methyl-3-furanthiol (B142662), was reacted with various cyclic ethers, amides, ketones, and epoxides to produce a range of sulfide derivatives. researchgate.net These reactions, which include C-H sulfurization and nucleophilic substitution, highlight the versatility of the furyl sulfide moiety in creating new molecules. researchgate.net It is plausible that this compound could undergo similar transformations to yield a corresponding set of 3-furyl sulfide derivatives with unique properties.

The synthesis of thioethers from thiols is a well-established transformation in organic chemistry. google.comacsgcipr.org These reactions often involve the reaction of a thiol with an alcohol or an epoxide. For example, epoxides can be opened by thiols to form β-hydroxy thioethers. google.com Applying this to this compound would result in the formation of β-hydroxy-3-furyl thioethers, which could serve as valuable intermediates for further chemical synthesis.

The oxidation of this compound can lead to the formation of bis(3-furyl) disulfide. Disulfide bonds are important in various chemical and biological contexts. The synthesis of disulfides can be achieved through copper-catalyzed coupling reactions of aryl halides with elemental sulfur. nih.gov The resulting bis(3-furyl) disulfide could then be used as a starting material for the synthesis of other 3-furyl sulfide derivatives, as demonstrated with its 2-methylated analog. researchgate.net

The table below summarizes some of the potential derivatization reactions of this compound and the resulting classes of specialty chemicals.

| Reactant | Reaction Type | Product Class | Potential Applications |

| Alkyl Halide/Alcohol/Epoxide | Nucleophilic Substitution/Ring Opening | 3-Furyl Sulfides (Thioethers) | Flavor & Fragrance, Agrochemicals, Pharmaceuticals |

| Acyl Halide/Anhydride | Acylation | 3-Furyl Thioesters | Chemical Intermediates |

| Oxidizing Agent | Oxidation | Bis(3-furyl) Disulfide | Starting material for sulfide synthesis |

| α,β-Unsaturated Carbonyl | Michael Addition | 3-Furyl Thioether Adducts | Complex Molecule Synthesis |

Incorporation into Polymeric Systems and Advanced Material Science Applications

The unique chemical structure of this compound also presents opportunities for its incorporation into polymeric systems, leading to the development of advanced materials with tailored properties. The furan ring can participate in Diels-Alder reactions, a powerful tool for creating reversible crosslinks in polymers, while the thiol group can be utilized in various "click" chemistry reactions, such as thiol-ene and thiol-yne additions.

Furan-based monomers are increasingly being explored for the synthesis of high-performance polymers due to their bio-based origin and versatile reactivity. nih.govd-nb.info The Diels-Alder reaction of furans with maleimides is a thermally reversible cycloaddition that can be used to create self-healing materials. nih.gov While direct examples of this compound in such systems are not prevalent in the literature, the principle can be extended. A polymer backbone containing pendant 3-furyl groups could be crosslinked with bismaleimides to form a network that can be de-crosslinked upon heating and reformed upon cooling, imparting self-healing characteristics to the material.

The thiol group of this compound is highly reactive in thiol-ene and thiol-yne "click" reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for polymer synthesis and modification. rsc.org A monomer containing the this compound moiety could be copolymerized with monomers containing alkene or alkyne functionalities to create crosslinked polymer networks. This approach allows for precise control over the polymer architecture and properties.

Furthermore, furan-based conjugated polymers are being investigated for applications in organic electronics. rsc.org The incorporation of sulfur atoms into conjugated polymer backbones can influence their electronic properties. While not directly involving this compound, the synthesis of furan-based conjugated polymers via direct C-H arylation of oligofurans demonstrates the potential for creating functional materials from furan building blocks. rsc.org The presence of a thiol group in this compound could offer a site for post-polymerization modification, allowing for the fine-tuning of the electronic and physical properties of such materials.

The development of thiol-reactive biodegradable polymers is another area where this compound could find application. researchgate.net For instance, a furan-protected maleimide-functional carbonate monomer has been used to create biodegradable polymers that can be functionalized with thiols. researchgate.net A similar strategy could be envisioned where a polymer backbone is functionalized with groups that can react with this compound, thereby incorporating the furan moiety and its associated reactivity into a biodegradable material.

Catalytic Roles and Ligand Design Involving this compound Derivatives

The sulfur atom in this compound and its derivatives can act as a ligand for transition metals, opening up possibilities for their use in catalysis and ligand design. Thiolate ligands are known to coordinate to a variety of metal centers, and the resulting metal complexes can exhibit unique catalytic activities. nih.gov

Palladium complexes are widely used as catalysts in a variety of cross-coupling reactions. The design of the ligands coordinated to the palladium center is crucial for controlling the catalyst's activity and selectivity. While specific examples of 3-furylthiolato palladium complexes in catalysis are not extensively documented, the general principles of ligand design suggest that such complexes could be effective catalysts. nih.govrsc.orgresearchgate.net The furan ring could influence the electronic properties of the metal center, while the sulfur atom provides a strong coordination site. The design of novel ligands is a key aspect of developing new and more efficient catalysts. nih.govnih.govmdpi.com

Ruthenium pincer complexes are another class of catalysts where thiolate ligands have been shown to play a significant role. In some systems, thiols can act as transient cooperative ligands, accelerating or inhibiting catalytic reactions. nih.gov For example, the addition of a catalytic amount of thiol has been shown to remarkably accelerate the base-free aqueous reforming of methanol (B129727) catalyzed by a ruthenium pincer complex. nih.gov A this compound derivative could potentially be used in a similar manner to modulate the activity of such catalytic systems.

The synthesis of metal complexes with thiol-containing ligands is an active area of research. mdpi.com The coordination chemistry of these ligands can be complex, with the potential for the formation of mono- or polynuclear complexes. The study of the synthesis and characterization of new transition metal complexes with ligands derived from this compound could lead to the discovery of novel catalysts with unique reactivity.

The table below outlines potential areas of application for this compound derivatives in catalysis and ligand design.

| Metal Center | Ligand Type | Potential Catalytic Application |

| Palladium | 3-Furylthiolato | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium | 3-Furylthiol (as cooperative ligand) | Hydrogenation, Dehydrogenation, Reforming |

| Various Transition Metals | Chelating ligands from this compound derivatives | Various organic transformations |

Theoretical and Computational Chemistry of 3 Furanthiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 3-furanthiol. Methods such as Density Functional Theory (DFT) and various ab initio techniques are employed to model the molecule's behavior at the atomic and subatomic levels. ni.ac.rsmpg.de

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular structures of furanthiol derivatives. nih.gov These calculations help in determining key parameters like bond lengths, bond angles, and dihedral angles. For instance, in related furan (B31954) derivatives, the geometries of neutral and cationic conformers have been optimized to understand ionization processes. ni.ac.rs

The energetics of the molecule, including the total energy, heats of formation, and ionization energies, are also determined through these computational methods. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly significant. The energy gap between HOMO and LUMO (ΔEgap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For example, calculations on related compounds have provided insights into their thermodynamic parameters and thermostability. nih.gov

Table 1: Calculated Electronic Properties of a Furan Derivative This table presents data for a related furan derivative as a representative example of the types of properties calculated for this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -1358.8 Hartree | B3LYP/6-31G |

| HOMO Energy | -0.24 eV | B3LYP/6-31G |

| LUMO Energy | -0.08 eV | B3LYP/6-31G |

| Energy Gap (ΔEgap) | 0.16 eV | B3LYP/6-31G |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. nih.govmdpi.com These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior and stability in different conformations. nih.gov

For furan derivatives, conformational analysis often involves scanning the potential energy surface (PES) by systematically changing key dihedral angles. ni.ac.rs This helps to identify the most stable conformers (those at local minima on the PES) and the energy barriers between them. For instance, studies on 3-hydroxy-tetrahydrofuran, a related compound, have used methods like MP2 and B3LYP to distinguish between different axial and equatorial conformers and determine their relative stabilities. ni.ac.rs

MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. These simulations provide insights into the flexibility of the furan ring and the orientation of the thiol group, which are crucial for understanding its chemical reactivity and biological interactions. nih.gov

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR). researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR chemical shifts. researchgate.net

The reactivity profile of this compound is closely linked to its electronic structure. The thiol group (-SH) is a key functional group that dictates much of its reactivity. The nucleophilicity of the sulfur atom and the electron-rich nature of the furan ring make it susceptible to various chemical transformations. Computational models can map potential energy surfaces to predict reaction pathways and identify the most likely sites for electrophilic or nucleophilic attack.

Computational Modeling of Intermolecular Interactions Involving this compound

Understanding the intermolecular interactions of this compound is crucial for explaining its physical properties and its behavior in complex systems, such as food matrices. unt.edu Computational modeling can elucidate the nature and strength of these interactions, including hydrogen bonding and van der Waals forces.

Quantum mechanical energy decomposition analysis (EDA) and non-covalent interactions (NCI) analysis are used to investigate hydrogen-bonding and other intermolecular forces. unt.edu For instance, molecular docking and MD simulations can be used to study the binding of furanthiol derivatives to proteins, providing insights into their role as flavor compounds. researcher.life These studies help to understand how this compound interacts with olfactory receptors, leading to its characteristic aroma.

Reaction Pathway Modeling and Transition State Analysis for this compound Chemical Transformations

Computational chemistry allows for the detailed modeling of chemical reaction pathways and the characterization of transition states. This is essential for understanding the mechanisms of reactions involving this compound, such as its formation during the Maillard reaction or its degradation. researchgate.netfrontiersin.org

By calculating the potential energy surface for a reaction, chemists can identify the minimum energy path from reactants to products. The transition state, which is a saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide critical information about the reaction mechanism and its rate. For example, in the formation of meaty flavor compounds like 2-methyl-3-furanthiol (B142662), reaction pathways involving the degradation of thiamine (B1217682) or the reaction of cysteine with carbohydrates have been proposed and can be investigated computationally. researchgate.net Similarly, the degradation of thiols under acidic conditions or through radical reactions can be modeled to understand their stability in different environments. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 3-Furanthiol, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis of this compound typically involves thiolation of furan derivatives or reduction of disulfide precursors. Key parameters include:

- Catalyst selection : Use of acidic or enzymatic catalysts to enhance regioselectivity.

- Temperature control : Maintaining 50–80°C to avoid thermal degradation of intermediates.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing intermediates.

- Purification : Distillation or column chromatography to isolate isomers (e.g., cis/trans mixtures) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₀OS | |

| Molecular weight | 118.1973 g/mol | |

| Common isomers | cis/trans-2-methyl-3-tetrahydrofuranthiol |

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., food volatiles)?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column polarity (e.g., DB-WAX) to resolve this compound from co-eluting compounds. Use sulfur-specific detectors (e.g., PFPD) for enhanced sensitivity .

- Solid-Phase Microextraction (SPME) : Select fiber coatings (e.g., Carboxen/PDMS) to improve recovery of low-concentration thiols. Validate with spike-recovery experiments to address matrix effects .

Advanced Research Questions

Q. How do structural isomers of this compound influence its reactivity and sensory properties in flavor chemistry?

- Methodological Answer :

- Isomer-Specific Analysis : Use chiral GC columns or NMR (e.g., NOESY) to differentiate cis/trans isomers. Correlate configurations with odor thresholds via sensory panels (e.g., ASTM E679-19) .

- Reactivity Studies : Compare oxidation kinetics of isomers under controlled O₂ exposure. Monitor degradation products (e.g., disulfides) via LC-MS to identify stability trends .

Q. What methodological considerations are critical when assessing this compound’s stability in aqueous formulations under varying pH and temperature?

- Methodological Answer :

- Experimental Design :

pH Buffers : Prepare solutions at pH 3–8 to simulate food/beverage conditions.

Accelerated Stability Testing : Use Arrhenius modeling (25–60°C) to predict shelf-life.

Kinetic Monitoring : Track thiol depletion via Ellman’s assay or HPLC-UV at 260 nm .

- Data Contradictions : Address discrepancies in literature by standardizing matrix composition (e.g., ionic strength) and excluding metal ion contaminants .

Q. How can contradictions in existing literature about this compound’s odor thresholds be resolved through meta-analytical approaches?

- Methodological Answer :

- Systematic Review : Extract threshold data from peer-reviewed studies (exclude patents/industry reports). Normalize values using log-transformation to account for skewed distributions .

- Meta-Regression : Identify covariates (e.g., panelist training, olfactometry methods) contributing to variability. Use I² statistics to quantify heterogeneity .

- Validation : Conduct controlled psychophysical experiments with standardized reference standards (e.g., ASTM E544-18) .

Guidelines for Addressing Data Gaps

- Literature Synthesis : Cross-reference peer-reviewed journals (e.g., J. Agric. Food Chem.) and databases like NIST Chemistry WebBook for thermodynamic properties . Avoid non-academic sources (e.g., vendor websites) .

- Experimental Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw chromatograms and spectral data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.